Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro-
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Overview
Description
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with a chlorine atom at the 2-position and a nitro group at the 8-position. This compound is part of the dibenzodioxin family, which includes various derivatives with different substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- typically involves the chlorination and nitration of dibenzo-p-dioxin. The process begins with the chlorination of dibenzo-p-dioxin using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2-chlorodibenzo-p-dioxin is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted dibenzodioxins.
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of similar toxic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- involves its interaction with cellular components. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This interaction can result in various biological effects, including alterations in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Dibenzo(b,e)(1,4)dioxin: The parent compound without chlorine and nitro substituents.
2-Chlorodibenzo-p-dioxin: Lacks the nitro group.
8-Nitrodibenzo-p-dioxin: Lacks the chlorine atom.
Uniqueness
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- is unique due to the presence of both chlorine and nitro groups, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for studying the effects of halogenation and nitration on the properties of dibenzodioxins.
Properties
CAS No. |
101126-64-1 |
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Molecular Formula |
C12H6ClNO4 |
Molecular Weight |
263.63 g/mol |
IUPAC Name |
2-chloro-8-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6ClNO4/c13-7-1-3-9-11(5-7)18-12-6-8(14(15)16)2-4-10(12)17-9/h1-6H |
InChI Key |
VZIBZXBMTCZVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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